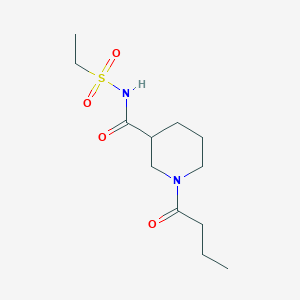![molecular formula C16H24N6O2S B7175469 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7175469.png)
4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and thiazole intermediates, followed by their coupling with piperazine derivatives.
Oxadiazole Synthesis: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thiazole Synthesis: The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves the coupling of the oxadiazole and thiazole intermediates with piperazine-1-carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxadiazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while nucleophilic substitution on the piperazine ring can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with enzymes or receptors involved in disease pathways, making it a potential lead compound in drug discovery.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
- 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
Uniqueness
The unique combination of the oxadiazole and thiazole rings in 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-4-14-19-15(24-20-14)11(2)21-5-7-22(8-6-21)16(23)18-10-13-9-17-12(3)25-13/h9,11H,4-8,10H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBKKYSMFGSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)N2CCN(CC2)C(=O)NCC3=CN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7175388.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7175391.png)
![1-[2-(1-Methylpyrazol-4-yl)pyrrolidin-1-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7175399.png)
![N,N-dimethyl-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7175413.png)
![1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7175421.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B7175433.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide](/img/structure/B7175441.png)
![4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-(furan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7175442.png)
![N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine](/img/structure/B7175446.png)
![2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol](/img/structure/B7175447.png)
![N-methyl-N-[1-(7H-purin-6-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7175455.png)
![N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-4-(pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B7175471.png)
![2-(4-methylphenyl)-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7175475.png)

